2,2-Dimethyl-1-(4-methylphenyl)but-3-en-1-one
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Overview
Description
2,2-Dimethyl-1-(4-methylphenyl)but-3-en-1-one is an organic compound with a unique structure that includes a butenone backbone substituted with a 4-methylphenyl group and two methyl groups at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(4-methylphenyl)but-3-en-1-one can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with 2-methylpropanal in the presence of a base such as tetrabutylammonium iodide. The resulting intermediate is then reduced using sodium borohydride (NaBH4) to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1-(4-methylphenyl)but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
2,2-Dimethyl-1-(4-methylphenyl)but-3-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(4-methylphenyl)but-3-en-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved may include oxidation-reduction cycles, nucleophilic attacks, and radical formation.
Comparison with Similar Compounds
1-(4-Methylphenyl)-3-buten-1-ol: This compound has a similar structure but includes a hydroxyl group instead of a ketone.
2,2-Dimethyl-3-(3-methylphenyl)propanol: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness: 2,2-Dimethyl-1-(4-methylphenyl)but-3-en-1-one is unique due to its specific substitution pattern and the presence of both a butenone backbone and a 4-methylphenyl group
Properties
CAS No. |
133480-23-6 |
---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2,2-dimethyl-1-(4-methylphenyl)but-3-en-1-one |
InChI |
InChI=1S/C13H16O/c1-5-13(3,4)12(14)11-8-6-10(2)7-9-11/h5-9H,1H2,2-4H3 |
InChI Key |
ZXZLZEYBVGIPGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)(C)C=C |
Origin of Product |
United States |
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